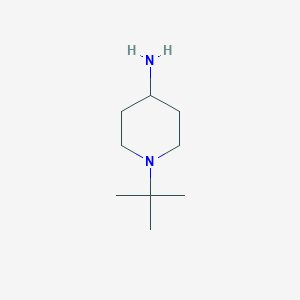
1-tert-Butylpiperidin-4-amine
Cat. No. B060871
Key on ui cas rn:
160357-95-9
M. Wt: 156.27 g/mol
InChI Key: SNZAIGXZGPEBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06809199B2
Procedure details


A solution of LHMDS (1.0M in THF, 0.2 mL) was added to methyl 1-tert-butylpiperidine-4-carboxylate (31 mg, 0.16 mmol) in 2 mL THF at −78° C. After 20 minutes the solution was warmed to 0° C. and stirred for an additional 10 minutes. 7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one (COMPOUND BBB2) (28.5 mg, 0.063 mmol) was added and the reaction mixture stirred at 45° C. for 30 min. The solution was cooled to rt and quenched with saturated NH4Cl. The mixture was then partitioned between water and ethyl acetate. The organic phase was washed with water, brine and dried over magnesium sulfate. The filtered solution was concentrated and the residue purified by preparative silica gel thin layer chromatography using CHCl3/MeOH/NH4OH (87/12/1) as eluent to give the title compound. Mass spectrum (ESI) 616 (M+1). (Methyl 1-tert-butylpiperidine-4-carboxylate was prepared from 1-tert-butylpiperidin-4-one (COMPOUND PPA-1) by a procedure analogous to that described by Street, L. J.; et al J. Med. Chem. 1990, 33, 2690.)

Name
methyl 1-tert-butylpiperidine-4-carboxylate
Quantity
31 mg
Type
reactant
Reaction Step One


Name
7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one
Quantity
28.5 mg
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]([N:15]1[CH2:20][CH2:19][CH:18](C(OC)=O)[CH2:17][CH2:16]1)([CH3:14])([CH3:13])[CH3:12].ClC1N=C2C(C=CC(=O)[N:33]2C2C(Cl)=CC=CC=2Cl)=C(C2C=CC(F)=CC=2Cl)C=1>C1COCC1>[C:11]([N:15]1[CH2:20][CH2:19][CH:18]([NH2:33])[CH2:17][CH2:16]1)([CH3:14])([CH3:13])[CH3:12] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one
|
|
Quantity
|
28.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C2C=CC(N(C2=N1)C1=C(C=CC=C1Cl)Cl)=O)C1=C(C=C(C=C1)F)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an additional 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred at 45° C. for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated NH4Cl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then partitioned between water and ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtered solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by preparative silica gel thin layer chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
